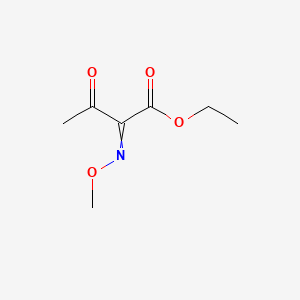
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate
概要
説明
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate is an organic compound with the molecular formula C7H11NO4 It is an ester derivative of acetoacetic acid and is characterized by the presence of a methoxyimino group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of ethyl 2-methoxyiminoacetoacetate may involve continuous reaction processes to enhance yield and efficiency. For example, the reaction of ethyl acetoacetate with methoxyamine can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and improved scalability.
化学反応の分析
Types of Reactions
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
科学的研究の応用
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ethyl 2-methoxyiminoacetoacetate involves its reactivity with various nucleophiles and electrophiles. The methoxyimino group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates.
類似化合物との比較
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate can be compared with other similar compounds such as ethyl acetoacetate and ethyl 2-methylacetoacetate. While all these compounds share a common ester functionality, the presence of the methoxyimino group in ethyl 2-methoxyiminoacetoacetate imparts unique reactivity and potential applications. Similar compounds include:
Ethyl acetoacetate: Used in the synthesis of various organic compounds.
Ethyl 2-methylacetoacetate: Utilized in the preparation of pharmaceuticals and agrochemicals.
This compound stands out due to its ability to form oxime derivatives and its potential use in the synthesis of complex molecules.
特性
分子式 |
C7H11NO4 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
ethyl 2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C7H11NO4/c1-4-12-7(10)6(5(2)9)8-11-3/h4H2,1-3H3 |
InChIキー |
HASOOENYFDJEAK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NOC)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


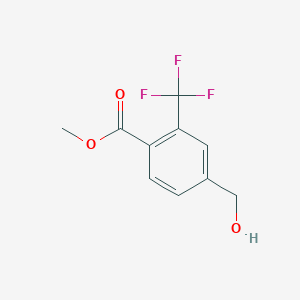

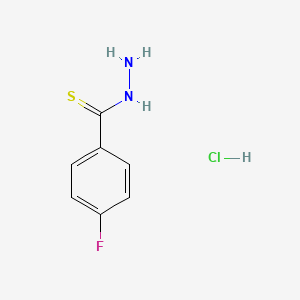
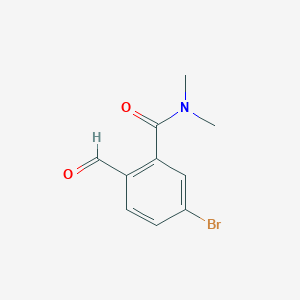
![Acetamide,n-[4-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenyl]-](/img/structure/B8587473.png)
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8587485.png)
![N-[2-(2,4-Dichlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B8587489.png)
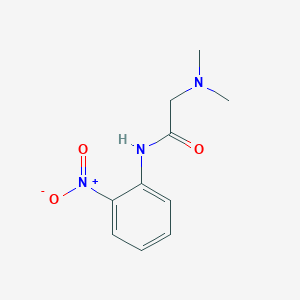
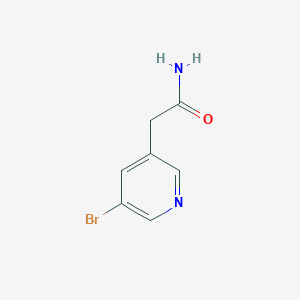
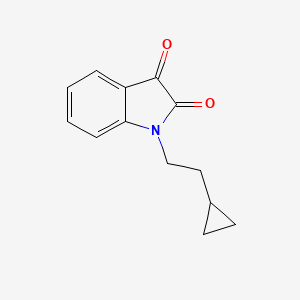
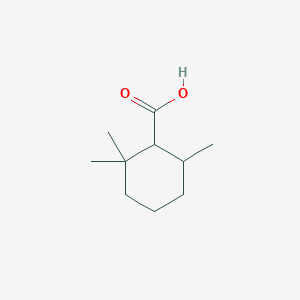
![3-(6-Methylpyridin-2-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8587528.png)
